- Catalytic Decarboxylative Radical Sulfinylation, Journal of Organic Chemistry, 2023, 88(11), 6671-6681

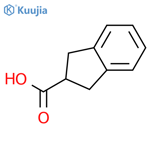

Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)

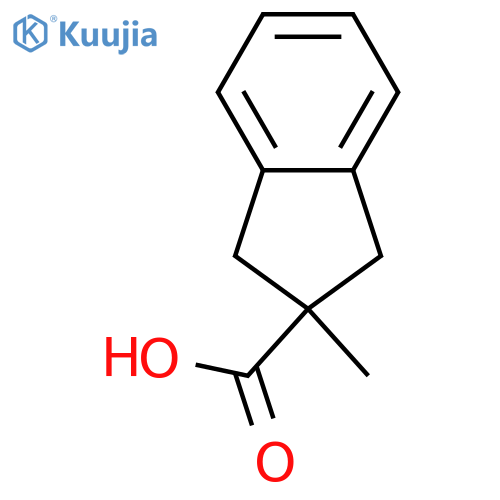

91142-58-4 structure

Nome del prodotto:2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Numero CAS:91142-58-4

MF:C11H12O2

MW:176.211783409119

MDL:MFCD16658798

CID:2182309

PubChem ID:15338842

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Methyl-indan-2-carboxylic acid

- 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)

- 2-Indancarboxylic acid, 2-methyl- (7CI)

- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid

- 2-Methylindane-2-carboxylic acid

- MFCD16658798

- Z1259317000

- DB-282059

- 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid

- 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID

- CS-0236269

- AKOS014742863

- 91142-58-4

- 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol

- SCHEMBL1786936

- EN300-1699582

- VWCCBMWZNOWFDT-UHFFFAOYSA-N

- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid

- DB-261496

- 1342561-92-5

- 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

-

- MDL: MFCD16658798

- Inchi: 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)

- Chiave InChI: VWCCBMWZNOWFDT-UHFFFAOYSA-N

- Sorrisi: O=C(C1(CC2C(=CC=CC=2)C1)C)O

Proprietà calcolate

- Massa esatta: 176.083729621g/mol

- Massa monoisotopica: 176.083729621g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 13

- Conta legami ruotabili: 1

- Complessità: 208

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.1

- Superficie polare topologica: 37.3Ų

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1699582-1.0g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 1.0g |

$449.0 | 2025-02-20 | |

| Enamine | EN300-1699582-0.5g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 0.5g |

$351.0 | 2025-02-20 | |

| Enamine | EN300-1699582-0.1g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 0.1g |

$155.0 | 2025-02-20 | |

| Enamine | EN300-1699582-5.0g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 5.0g |

$1780.0 | 2025-02-20 | |

| TRC | M313733-100mg |

2-Methyl-indan-2-carboxylic acid |

91142-58-4 | 100mg |

$ 295.00 | 2022-06-04 | ||

| Alichem | A079000161-1g |

2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95% | 1g |

$364.14 | 2023-08-31 | |

| Enamine | EN300-1699582-0.05g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 0.05g |

$105.0 | 2025-02-20 | |

| Enamine | EN300-1699582-2.5g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 2.5g |

$948.0 | 2025-02-20 | |

| 1PlusChem | 1P00H3I4-50mg |

2-Methyl-indan-2-carboxylic acid |

91142-58-4 | 95% | 50mg |

$186.00 | 2024-04-20 | |

| Aaron | AR00H3QG-500mg |

2-Methyl-indan-2-carboxylic acid |

91142-58-4 | 95% | 500mg |

$508.00 | 2025-01-24 |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; < 0 °C; 45 min, < 0 °C

1.2 0 °C → rt; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 0 °C → rt; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activities, Biological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 20 min, 0 °C

1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylates, Chemical Communications (Cambridge, 2019, 55(60), 8844-8847

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ; 8 h, 1 atm, rt

Riferimento

- Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted Olefins, Journal of the American Chemical Society, 2020, 142(4), 1780-1785

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Substituted imidazole derivatives and their use, European Patent Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Silver carbonate , Oxygen , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt

1.2 Reagents: Formic acid ; rt

1.2 Reagents: Formic acid ; rt

Riferimento

- Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F, Journal of the American Chemical Society, 2021, 143(2), 687-692

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Silver carbonate , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt

1.2 Reagents: Formic acid ; rt

1.2 Reagents: Formic acid ; rt

Riferimento

- Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol F, ChemRxiv, 2020, 1, 1-6

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials

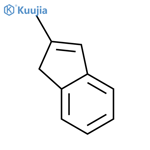

- 2-Methyl-1H-indene

- 2,3-Dihydro-1H-indene-2-carboxylic acid

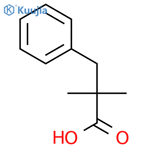

- 2,2-Dimethyl-3-phenylpropanoic acid

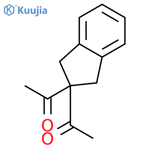

- 2,2-diacetyl-indane

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Letteratura correlata

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid) Prodotti correlati

- 41864-45-3(4,5-Dimethoxy-2-methylaniline)

- 39928-74-0(1-methyl-2-nitro-1H-Imidazole-5-carboxaldehyde)

- 1804742-70-8(3-(Fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-5-methanol)

- 2248284-74-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate)

- 2354482-21-4(tert-butyl 4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylate)

- 2503206-93-5(6-benzyl-7-methyl-6-azaspiro3.5nonan-8-amine dihydrochloride)

- 899992-84-8(N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide)

- 72822-13-0(Dapiprazole hydrochloride)

- 138835-98-0(1-(pyridin-2-yl)cyclopropan-1-ol)

- 2172599-12-9(8-bromo-3-(3-methylbutyl)-1,2,4triazolo4,3-apyrazine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:91142-58-4)2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Purezza:99%/99%/99%/99%/99%

Quantità:250.0mg/500.0mg/1.0g/5.0g/10.0g

Prezzo ($):180.0/301.0/450.0/1351.0/2252.0